Ethyl 5-ethoxy-2-hydroxybenzoate
Overview
Description
Ethyl 5-ethoxy-2-hydroxybenzoate: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound is characterized by its solid form and melting point of 63-67°C . It is primarily used in biochemical research and has various applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-ethoxy-2-hydroxybenzoate can be synthesized through the esterification of 5-ethoxy-salicylic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity . The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-ethoxy-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Ethyl 5-ethoxy-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Ethyl 5-ethoxy-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . Its hydroxyl and ester groups play a crucial role in binding to target molecules and modulating their activity .
Comparison with Similar Compounds
Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but lacks the ethoxy group.
Methyl 5-ethoxy-2-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Ethoxy-2-hydroxybenzoic acid: Similar structure but without the ester group.
Uniqueness: this compound is unique due to the presence of both ethoxy and ester groups, which confer distinct chemical properties and reactivity . These functional groups enhance its solubility and make it a versatile compound for various applications .
Biological Activity
Ethyl 5-ethoxy-2-hydroxybenzoate (CAS 14160-70-4) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and industrial chemistry. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C11H14O4
- Molecular Weight : 210.23 g/mol
The compound features a benzoate structure with an ethoxy group and a hydroxyl group, which contribute to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biochemical pathways. It functions as both an inhibitor and an activator of various enzymes, influencing metabolic processes within organisms. Some key aspects of its mechanism include:
- Enzyme Interaction : The compound has been shown to affect enzyme kinetics, potentially altering the rates of biochemical reactions.
- Antibacterial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties against various pathogenic bacteria .
Biological Applications
This compound has been explored for several applications across different scientific disciplines:
- Biochemical Assays : Utilized in assays to study enzyme interactions and metabolic pathways.
- Medicinal Chemistry : Investigated for potential therapeutic properties, including antibacterial and anti-inflammatory effects .
- Industrial Uses : Employed in the synthesis of specialty chemicals and as a reagent in organic synthesis .
Antibacterial Activity
A notable study highlighted the antibacterial effects of this compound derivatives against Vibrio vulnificus and Aeromonas hydrophila. The minimum inhibitory concentration (MIC) values were reported as follows:
Compound | MIC (µg/mL) | Inhibitory Zone Diameter (mm) |
---|---|---|
This compound | 0.05 | 18.00 ± 1.00 |
Derivative A | 0.005 | 16.67 ± 0.58 |
These results suggest that the compound exhibits strong antibacterial properties comparable to established antibiotics .
Cytotoxicity Studies
In cytotoxicity assessments, this compound was evaluated using L929 normal cell lines. The findings indicated that the compound did not exhibit significant cytotoxicity at concentrations up to 200 µM, suggesting a favorable safety profile for potential therapeutic applications .
Case Studies
Several case studies have explored the efficacy of this compound in various contexts:
- Marine Microorganisms : A study identified polyketides from marine microorganisms that included derivatives of this compound, showcasing their antibacterial effects against aquatic pathogens .
- Synthetic Applications : The compound has been used as a precursor in synthesizing more complex molecules, demonstrating its utility in organic chemistry .
Properties
IUPAC Name |
ethyl 5-ethoxy-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPONIXRNBZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403096 | |
Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-70-4 | |
Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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